molecular formula C15H11Cl2N3OS B2378373 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-80-1

2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2378373
CAS No.: 896347-80-1
M. Wt: 352.23
InChI Key: CQVDNPDNWYXJPB-UHFFFAOYSA-N
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Description

2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the condensation of 3,4-dichlorobenzyl chloride with 9-methylpyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in ethanol under reflux conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups attached to the phenyl ring.

Scientific Research Applications

2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
  • 2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Uniqueness

2-((3,4-dichlorobenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-9-3-2-6-20-13(9)18-14(19-15(20)21)22-8-10-4-5-11(16)12(17)7-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVDNPDNWYXJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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